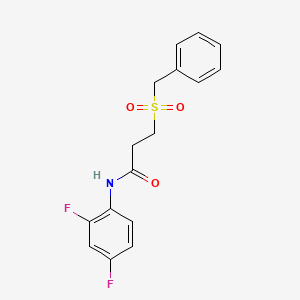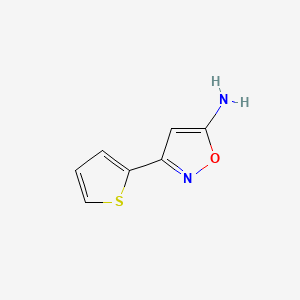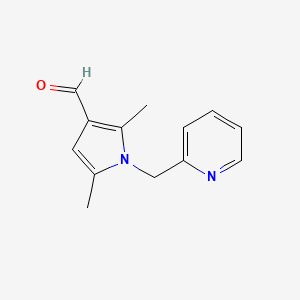
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde (2,5-DMPPMPC) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic compounds. It is a colorless solid that is soluble in polar organic solvents. 2,5-DMPPMPC is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals, and has also been studied for its potential applications in the field of catalysis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Complex Formation and Structural Analysis
This compound has been used in synthesizing various metal derivatives. For instance, it's involved in forming dimethylthallium(III) and methylmercury(II) derivatives. These complexes exhibit unique structural features such as N,N',S-tridentate ligand bonding and distinct bond distances and angles, offering insights into metal-ligand interactions and coordination chemistry (Casas et al., 1993).
Crystallography of Metal Complexes
In another study, the compound forms the basis for synthesizing dimethylindium-pyridine-2-carbaldehyde oximate. This complex was crystallographically analyzed, revealing detailed information about the coordination environment of metal centers in organometallic complexes (Shearer et al., 1980).
Chemical Synthesis and Reactions
Catalysis and Chemical Reactions
The compound plays a role in various catalytic processes. For example, it's utilized in the synthesis of palladacycles, which have applications as catalysts in various organic reactions. These palladacycles demonstrate efficient catalysis in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Pyrrole Derivatives Synthesis
The compound is also used in synthesizing pyrrole derivatives, highlighting its utility in creating heterocyclic compounds important in pharmaceuticals and materials science. These syntheses contribute to a deeper understanding of pyrrole chemistry (Singh, Rawat, & Sahu, 2014).
Material Science and Engineering
Polymer and Materials Development
The compound's derivatives have been used in the development of materials, such as in the polyaddition of related pyrrole compounds. This research contributes to the field of polymer science and materials engineering, offering insights into new material properties and applications (Maślińska-Solich, Macionga, & Turczyn, 1995).
Structural Analysis in Material Science
It's also involved in the structural characterization of materials. For example, the synthesis and crystallographic analysis of a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative offers valuable information for the design and development of new materials (Hakimi et al., 2012).
Propiedades
IUPAC Name |
2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXZVKKNFBABIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine](/img/structure/B2635428.png)
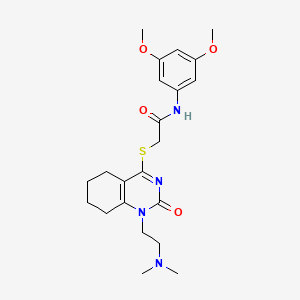
![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)
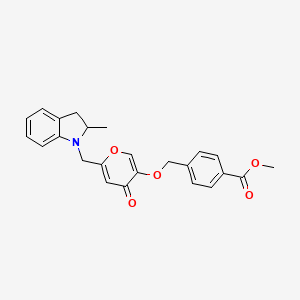
![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)
![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

